molecular formula C18H22N4O3S B3014900 N-benzyl-2-(6-oxo-2-((2-oxo-2-(propylamino)ethyl)thio)-1,6-dihydropyrimidin-4-yl)acetamide CAS No. 1170789-09-9

N-benzyl-2-(6-oxo-2-((2-oxo-2-(propylamino)ethyl)thio)-1,6-dihydropyrimidin-4-yl)acetamide

Cat. No. B3014900
CAS RN: 1170789-09-9
M. Wt: 374.46
InChI Key: RDJPEEQCSGBVGI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is not explicitly provided in the available resources .


Chemical Reactions Analysis

Cyanoacetamide-N-derivatives, which may be similar to the compound , are known to be important precursors for heterocyclic synthesis . They can react with common bidentate reagents to form a variety of heterocyclic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly provided in the available resources .

Scientific Research Applications

Synthesis and Structural Analysis

Compounds with structural similarities to N-benzyl-2-(6-oxo-2-((2-oxo-2-(propylamino)ethyl)thio)-1,6-dihydropyrimidin-4-yl)acetamide have been synthesized and analyzed for their crystal structures, demonstrating the relevance of structural analysis in understanding the molecular conformation and potential reactivity of such compounds. For instance, the crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides revealed insights into the folded conformation about the methylene C atom of the thioacetamide bridge, which is critical for understanding the molecular interactions and stability of these compounds (Subasri et al., 2016).

Design and Synthesis for Biological Activity

The design and synthesis of analogues containing pyrimidine or similar heterocyclic scaffolds, like the target compound, have been explored for their potential as dihydrofolate reductase (DHFR) inhibitors and antitumor agents. These compounds are designed to inhibit specific enzymes involved in the folate pathway, which is a target for anticancer therapy. For example, classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines have been synthesized as potential DHFR inhibitors, demonstrating significant potency against human DHFR and various tumor cells in culture (Gangjee et al., 2007).

Potential Antimicrobial Activities

Research into similar compounds has included the synthesis of derivatives with antimicrobial properties. This involves creating compounds that can be tested against various bacteria and fungi, aiming to find new treatments for infectious diseases. For instance, the synthesis of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones and their evaluation against a panel of susceptible and resistant Gram-positive and Gram-negative bacteria exemplify the potential antimicrobial applications of these types of molecules (Sharma et al., 2004).

properties

IUPAC Name

N-benzyl-2-[6-oxo-2-[2-oxo-2-(propylamino)ethyl]sulfanyl-1H-pyrimidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S/c1-2-8-19-17(25)12-26-18-21-14(10-16(24)22-18)9-15(23)20-11-13-6-4-3-5-7-13/h3-7,10H,2,8-9,11-12H2,1H3,(H,19,25)(H,20,23)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDJPEEQCSGBVGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CSC1=NC(=CC(=O)N1)CC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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